2-(diethylamino)ethyl 4-(2-furoylamino)benzoate
Overview
Description
2-(diethylamino)ethyl 4-(2-furoylamino)benzoate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Applications
- A study investigated the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, showing its effectiveness in terms of purity and yield. This method involved the ring opening of N-acylisatin and produced derivatives with high yield and purity, potentially useful in various chemical applications (El‐Faham et al., 2013).
Anti-viral and Anti-bacterial Properties
- Research on 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues demonstrated significant potential as inhibitors of adenovirus replication. This suggests the applicability of these compounds in developing antiviral treatments (Öberg et al., 2012).
Polymers and Material Science
- A study on block copolymerization involving 2-(diethylamino)ethyl methacrylate (DEA) showcased the creation of novel cationic diblock copolymers. These polymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in material science applications (Bütün et al., 2001).
Alzheimer’s Disease Research
- A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides was synthesized as potential therapeutic agents for Alzheimer’s disease. One compound in particular showed excellent enzyme inhibition activity, indicating its potential use in Alzheimer’s treatment (Hussain et al., 2016).
Tyrosinase Inhibition and Transportation Behavior
- Research into β-enamino thiosemicarbazide derivatives, synthesized and characterized for their tyrosinase inhibitory activities, revealed significant inhibition percentages. This study contributes to understanding the interaction of such compounds with human serum albumin, important for pharmaceutical applications (Chaves et al., 2018).
Chemical Synthesis Methods
- Studies have demonstrated various methods for synthesizing esters of carboxylic and phosphoric acid, involving compounds like 2-(diethylamino)ethyl methacrylate. These methods are crucial in developing new synthetic pathways in organic chemistry (Mitsunobu & Yamada, 1967).
Homopolymer Applications
- Research into acrylamide monomers bearing isopropylamide and N,N-diethylamino ethyl groups led to the synthesis of homopolymers with controlled molecular weights. The study highlights the influence of molecular weight, salt concentration, and pH on the lower critical solution temperature (LCST) of these polymers, with potential applications in responsive materials (Jiang et al., 2014).
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-(furan-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-20(4-2)11-13-24-18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-12-23-16/h5-10,12H,3-4,11,13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLUOPSMYVHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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